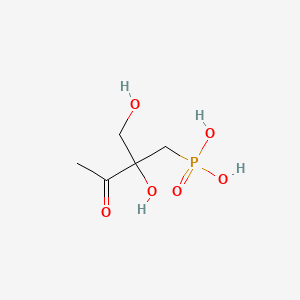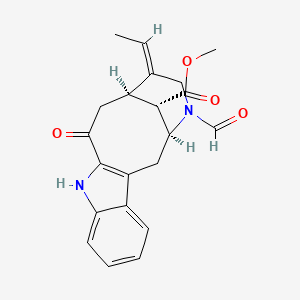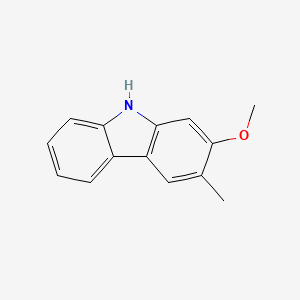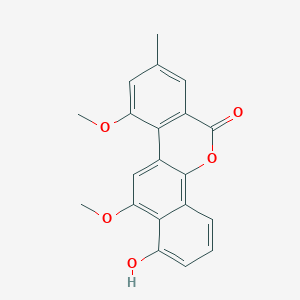![molecular formula C20H16O5 B1250690 (3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1250690.png)
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.
Scientific Research Applications
Cytotoxic Activities
One significant application of anthracene derivatives is in exploring their cytotoxic activities. A study by Zhang et al. (2011) isolated a new anthracene derivative from marine Streptomyces sp. W007, which demonstrated cytotoxicity against the human lung adenocarcinoma cell line A549 (Zhang et al., 2011).
Fluorescence-labeled Nanoparticles
Anthracene derivatives have applications in the development of fluorescence-labeled hydrophilic nanoparticles. A study by Wang et al. (2014) prepared styrenic copolymers with fluorescent anthracene and crosslinkable groups, which exhibited excellent fluorescence performance (Wang et al., 2014).
Electronic Coupling and Chemical Synthesis
Research by Lambert et al. (2005) explored electronic interactions in organic mixed-valence systems with anthracene, contributing to the understanding of electronic communication in chemical systems (Lambert et al., 2005). Additionally, anthracene derivatives are used in the synthesis of complex organic compounds, as demonstrated by Kendall and Shechter (2001) in their study on anthryldicarbenic systems (Kendall & Shechter, 2001).
Metabolite Analysis and Anticancer Research
The marine fungus Eurotium repens produces metabolites including anthracene derivatives, as reported by Smetanina et al. (2007), highlighting their potential in natural product chemistry and anticancer research (Smetanina et al., 2007).
Mutagenicity and Tumorigenicity Studies
Research into the mutagenicity and tumorigenicity of anthracene derivatives has been conducted, with Chang et al. (2013) examining enantiopure bay-region diol epoxides of dibenz[a,h]anthracene, relevant for understanding carcinogenic mechanisms (Chang et al., 2013).
properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m1/s1 |
InChI Key |
MUNUJAJWLPOQBH-LZVRBXCZSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C([C@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
synonyms |
fujianmycin B ribiginone A(2) rubiginone A2 SNA 8073-A SNA 8073-B SNA-8073-A SNA-8073-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




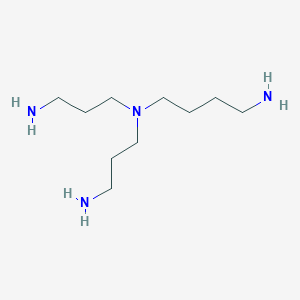

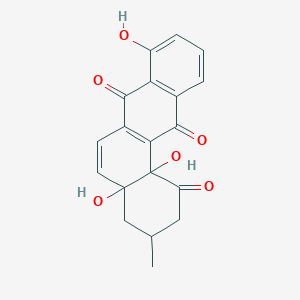
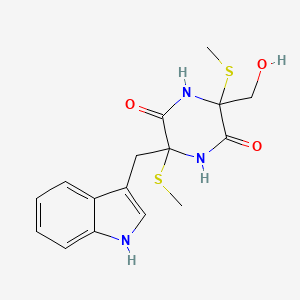

![N-[(1S,2R,3R,5S,6R,8R)-2,8-dimethyl-5-propan-2-yl-2-tricyclo[4.3.1.03,8]decanyl]formamide](/img/structure/B1250614.png)
